Cas no 62259-95-4 (2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one)

2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a tetrahydro substitution pattern. Its structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and enzyme inhibition. The methyl group at the 2-position enhances stability and modulates electronic properties, while the saturated ring system improves solubility and metabolic resistance. This compound is often utilized in the development of kinase inhibitors and GPCR modulators due to its rigid, nitrogen-rich scaffold. Its synthetic versatility and well-defined reactivity profile make it a preferred choice for exploratory research and drug discovery applications.
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one structure
62259-95-4 structure
Product Name:2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
CAS No:62259-95-4
MF:C8H11N3O
MW:165.192441225052
MDL:MFCD14636171
CID:452130
PubChem ID:135741595
Update Time:2025-05-28

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
    • 2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one
    • 2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
    • 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol
    • 5,6,7,8-tetrahydro-2-methyl-Pyrido[3,4-d]pyrimidin-4(3H)-one
    • Pyrido[3,4-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl-
    • 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
    • MFCD14636171
    • 62259-95-4
    • AS-42139
    • DTXSID40488085
    • AKOS022171534
    • FT-0740872
    • CS-D0419
    • DB-014151
    • 2-methyl-5, 6, 7, 8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
    • 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
    • MDL: MFCD14636171
    • Inchi: 1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12)
    • InChI Key: YYZKKLJMPSCJHD-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(CNCC2)N=C(C)N1

Computed Properties

  • Exact Mass: 165.09033
  • Monoisotopic Mass: 165.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 53.5Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 321.4±52.0 °C at 760 mmHg
  • Flash Point: 148.2±30.7 °C
  • PSA: 53.49
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one Security Information

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one Pricemore >>

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2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:62259-95-4)2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Order Number:A1088924
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:33
Price ($):230.0/520.0
Email:sales@amadischem.com

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one Related Literature

Additional information on 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one

Recent Advances in the Study of 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 62259-95-4)

The compound 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one (CAS: 62259-95-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is a key structural motif in several bioactive molecules, particularly those targeting central nervous system (CNS) disorders and metabolic diseases. Recent studies have explored its pharmacological properties, synthetic routes, and mechanism of action, providing valuable insights for drug discovery and development.

One of the most notable advancements in the study of this compound is its role as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. PDE10A is highly expressed in the striatum and is implicated in neurodegenerative and psychiatric disorders such as Parkinson's disease and schizophrenia. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one exhibit high affinity and selectivity for PDE10A, with improved pharmacokinetic profiles compared to earlier analogs. These findings suggest its potential as a lead compound for CNS-targeted therapies.

In addition to its CNS applications, recent studies have highlighted the compound's utility in metabolic disease research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that modifications to the pyrido[3,4-d]pyrimidin-4-one core enhance its activity as an allosteric modulator of glucokinase, a key enzyme in glucose metabolism. This discovery opens new avenues for developing antidiabetic agents with improved efficacy and safety profiles.

Synthetic methodologies for 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one have also seen significant progress. A novel one-pot multicomponent reaction (MCR) approach, described in Organic Letters (2023), offers a more efficient and scalable route to this scaffold, reducing the number of synthetic steps and improving overall yield. This advancement is particularly relevant for industrial-scale production and high-throughput screening of derivatives.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Ongoing research is focused on structural modifications to address these limitations, with computational modeling and structure-activity relationship (SAR) studies playing a pivotal role. The integration of machine learning algorithms for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is expected to accelerate the optimization process.

In conclusion, 2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one represents a versatile scaffold with broad therapeutic potential. Recent studies underscore its applicability in CNS and metabolic disorders, while advances in synthetic chemistry facilitate its exploration. Future research should prioritize translational studies to validate its efficacy in preclinical and clinical settings, paving the way for novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62259-95-4)2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
A1088924
Purity:99%/99%
Quantity:250mg/1g
Price ($):230.0/520.0
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